2-Oxa-8-azaspiro[5.5]undecan-7-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-oxa-2-azaspiro[5.5]undecan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-8-9(3-1-5-10-8)4-2-6-12-7-9/h1-7H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKOGCQPPPZHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCOC2)C(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Spectroscopic Analysis of 2 Oxa 8 Azaspiro 5.5 Undecan 7 One and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the molecular framework. For a molecule with the complexity of 2-Oxa-8-azaspiro[5.5]undecan-7-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is indispensable.
¹H NMR and ¹³C NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to exhibit a series of multiplets in the aliphatic region, corresponding to the protons of the tetrahydropyran (B127337) and piperidine (B6355638) rings. The chemical shifts of these protons are influenced by their proximity to the heteroatoms (oxygen and nitrogen) and the carbonyl group. The protons on the carbon adjacent to the oxygen in the tetrahydropyran ring (C1 and C3) would likely appear at a lower field (δ 3.5-4.5 ppm) compared to the other methylene (B1212753) protons of the ring system (δ 1.5-2.5 ppm) . Similarly, the protons on the carbons adjacent to the nitrogen in the piperidine ring (C9 and C11) would also be deshielded and are expected to resonate in the range of δ 2.5-3.5 ppm chemicalbook.com. The N-H proton of the lactam would give rise to a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the lactam (C7) being the most deshielded, typically appearing in the range of δ 170-180 ppm researchgate.net. The spiro carbon (C6), being a quaternary carbon, would exhibit a weak signal. The carbons adjacent to the oxygen (C1 and C3) and nitrogen (C9 and C11) would resonate at a lower field than the other sp-hybridized carbons in the rings ntu.edu.sgipb.pt.
To illustrate the expected chemical shifts, the following table presents representative ¹H and ¹³C NMR data for analogous piperidine and ε-lactam structures.
| Analogous Structure | Proton/Carbon | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Piperidine chemicalbook.com | C2/C6-H | 2.79 | 47.9 |
| C3/C5-H | 1.58-1.46 | 27.2 | |
| C4-H | 1.58-1.46 | 25.1 | |
| N-Phenyl-ε-caprolactam researchgate.net | C2 (C=O) | - | 175.68 |
| C7-H | 3.79, 3.77 | 53.12 | |
| C3-H | 2.74, 2.71 | 37.78 |
This table presents data from known compounds to approximate the expected spectral features of this compound.
Advanced 2D NMR Techniques for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to determine the connectivity of the atoms within the this compound molecule, advanced 2D NMR techniques are employed. libretexts.org
Correlation Spectroscopy (COSY): This homonuclear correlation experiment is crucial for identifying spin-spin coupling between protons on adjacent carbons. longdom.org For instance, cross-peaks in the COSY spectrum would confirm the connectivity between the protons within the tetrahydropyran and piperidine rings, allowing for a step-by-step tracing of the proton network in each ring system.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. nih.gov Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, greatly simplifying the assignment of the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the connectivity around quaternary carbons, such as the spiro carbon (C6) and the carbonyl carbon (C7). For example, correlations between the protons on C1 and C5 with the spiro carbon C6 would be expected.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is instrumental in determining the stereochemistry of the molecule by identifying protons that are close in space, irrespective of their bonding connectivity. NOESY correlations can help to establish the relative orientation of the two rings and any substituents.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. wikipedia.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound with a high degree of accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula (C₉H₁₅NO₂). HRMS is a critical step in confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers. nih.gov
Tandem Mass Spectrometry for Structural Characterization
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion or a protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. nih.gov
The fragmentation of this compound is expected to proceed through several characteristic pathways, including:
Cleavage of the piperidine ring: A common fragmentation pathway for piperidine-containing compounds is the loss of fragments from the piperidine ring. nih.gov Alpha-cleavage adjacent to the nitrogen atom is a likely fragmentation route. miamioh.edu
Decarbonylation of the lactam: The loss of a carbon monoxide (CO) molecule from the lactam ring is a characteristic fragmentation for lactams. researchgate.net
Fragmentation of the tetrahydropyran ring: The tetrahydropyran ring can undergo cleavage, leading to the loss of small neutral molecules. nih.govnih.gov
A plausible fragmentation pattern for this compound is outlined in the table below, based on the fragmentation behavior of similar heterocyclic systems.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Structural Origin |
| 170.11 [M+H]⁺ | 142.11 | CO | Loss of carbon monoxide from the lactam ring. |
| 170.11 [M+H]⁺ | 114.09 | C₃H₆O | Cleavage of the tetrahydropyran ring. |
| 170.11 [M+H]⁺ | 86.08 | C₄H₈O₂ | Loss of the tetrahydropyranone moiety. |
This table presents a hypothetical fragmentation pattern based on known fragmentation rules for related structures. youtube.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. maricopa.edu The IR spectrum of this compound is expected to show characteristic absorption bands for the lactam and ether functionalities.
The most prominent absorption will be the carbonyl (C=O) stretch of the six-membered lactam ring (δ-lactam), which is anticipated to appear in the region of 1650-1680 cm⁻¹. spcmc.ac.innih.gov The C-O-C stretching vibration of the tetrahydropyran ring will likely produce a strong band in the fingerprint region, typically between 1050 and 1150 cm⁻¹. openstax.org The N-H stretching vibration of the secondary amide (lactam) will give rise to a moderate to strong band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the aliphatic CH₂ groups will be observed around 2850-2960 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Lactam | C=O stretch | 1650 - 1680 |
| Lactam | N-H stretch | 3200 - 3400 |
| Ether | C-O-C stretch | 1050 - 1150 |
| Alkane | C-H stretch | 2850 - 2960 |
This table summarizes the expected characteristic IR absorption bands for this compound.
X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis
X-ray crystallography is a definitive analytical technique that provides an exact determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. For structurally complex compounds such as this compound and its analogues, this method is indispensable for unambiguously establishing absolute stereochemistry and revealing detailed conformational features. It allows for the precise measurement of bond lengths, bond angles, and torsional angles, which together define the molecule's conformation in the solid state. soton.ac.uk
Studies on analogues of this compound have highlighted the capability of X-ray crystallography to resolve fine stereochemical details. acs.orgacs.org For example, analysis of related spiro lactams often reveals specific conformations, such as a chair for the piperidine ring and a boat or twist-boat for the adjacent ring. qub.ac.uk A critical outcome of such analyses is the determination of the absolute configuration at the spiro center and any other chiral centers within the molecule, which is often confirmed using the Flack parameter for non-centrosymmetric crystal structures. soton.ac.uknih.gov
Table 1: Representative Crystallographic Data for a Spirocyclic Analogue
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.7212(3) |
| b (Å) | 5.6548(1) |
| c (Å) | 31.4047(5) |
| β (°) | 93.158(1) |
| Volume (ų) | 2787.65(9) |
| Z | 4 |
| R-factor | 0.073 |
This table presents example data for a representative spirocyclic compound to illustrate typical crystallographic parameters as specific data for the title compound is not publicly available. Data adapted from a study on a chiral spiro compound. nih.gov
Chromatographic Techniques for Purity and Separation in Complex Mixture Analysis
Chromatographic methods are fundamental for the purification and analytical assessment of this compound and its derivatives. These techniques are essential for separating the target compound from reaction byproducts, starting materials, and other impurities, as well as for determining its purity. youtube.com
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique widely used for the analysis of non-volatile compounds like this compound. pharmaguideline.com The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. waters.com
Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing spirocyclic lactams. sielc.com This method utilizes a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase, which is usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. pharmaguideline.comresearchgate.net The retention of the compound on the column is dependent on its polarity; less polar compounds are retained longer. waters.com Method development involves optimizing mobile phase composition, flow rate, and temperature to achieve efficient separation. Detection is commonly performed with a UV detector, as the lactam functional group within the this compound structure provides a chromophore.
Table 2: Illustrative HPLC Parameters for Spirocyclic Compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
This table provides typical starting parameters for the HPLC analysis of a spirocyclic compound. researchgate.net Actual conditions would require optimization for the specific analyte.
Size-Exclusion Chromatography (SEC) is a technique that separates molecules based on their size, or more precisely, their hydrodynamic volume in solution. phenomenex.com It is particularly useful for detecting and quantifying aggregates, such as dimers and higher-order oligomers, which can be a critical quality attribute for certain compounds. thermofisher.comchromatographyonline.com
In SEC, the stationary phase consists of porous particles. phenomenex.com Larger molecules that cannot enter the pores travel through the column more quickly and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. researchgate.net The mobile phase in SEC is chosen to minimize interactions with the analyte, ensuring that separation is based solely on size. chromatographytoday.com While SEC is predominantly used for large biomolecules like proteins, it can also be applied to small molecules to investigate potential self-association or aggregation in solution. nih.govcytivalifesciences.comhuji.ac.il This information can be vital for understanding a compound's behavior in solution and for quality control purposes. chromatographyonline.com
Computational and Theoretical Investigations of 2 Oxa 8 Azaspiro 5.5 Undecan 7 One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. rug.nlaps.org It is widely employed to predict the properties of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov For a molecule like 2-Oxa-8-azaspiro[5.5]undecan-7-one, DFT calculations can elucidate its fundamental structural and electronic characteristics.
A primary application of DFT is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process finds the coordinates on the potential energy surface that correspond to the lowest energy, providing detailed information on bond lengths, bond angles, and dihedral angles. researchgate.net
Table 1: Illustrative Optimized Geometric Parameters for a Hypothetical Ground State Conformation of this compound (Calculated at B3LYP/6-31G(d,p) level) This table is for illustrative purposes and contains representative data based on similar structures.
| Parameter | Bond/Angle | Calculated Value | Typical Experimental Range |
| Bond Lengths (Å) | C=O (Lactone) | 1.22 | 1.20 - 1.23 Å |
| C-O (Lactone) | 1.35 | 1.33 - 1.36 Å | |
| C-N (Amide) | 1.36 | 1.35 - 1.39 Å | |
| N-H (Amide) | 1.01 | 1.00 - 1.02 Å | |
| C-C (Spiro) | 1.55 | 1.53 - 1.57 Å | |
| **Bond Angles (°) ** | O=C-N | 123.5 | 122 - 125° |
| C-N-C | 121.0 | 118 - 124° | |
| C-C(spiro)-C | 109.5 | 108 - 111° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.orgyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com
DFT calculations are used to determine the energies and spatial distributions of these frontier orbitals. researchgate.netaimspress.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.netirjweb.com For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the lone pairs on the nitrogen and oxygen atoms, while the LUMO is likely centered on the electrophilic carbonyl carbon of the lactam. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Properties for this compound This table is for illustrative purposes and contains representative data based on similar molecules.
| Parameter | Calculated Value (eV) | Implication |
| EHOMO | -6.5 eV | Electron-donating capability |
| ELUMO | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | High kinetic stability, moderate reactivity lew.ro |
DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful method for validating computationally derived structures against experimental data. researchgate.net By calculating vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. Comparing the positions and intensities of key peaks, such as the C=O stretch of the lactam and the N-H stretch, with an experimental IR spectrum helps confirm the calculated geometry. aimspress.com
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared to experimental spectra. barbatti.org A good correlation between the predicted and observed spectra provides strong evidence for the accuracy of the computed molecular conformation in solution.
Table 3: Illustrative Comparison of Calculated vs. Typical Experimental Vibrational Frequencies This table is for illustrative purposes.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Typical Experimental Frequency (cm⁻¹) |
| N-H Stretch | 3410 | 3380 - 3450 |
| C-H Stretch (Aliphatic) | 2925 - 2850 | 2960 - 2850 |
| C=O Stretch (Lactam) | 1675 | 1660 - 1690 |
| C-N Stretch | 1280 | 1250 - 1300 |
| C-O Stretch (Ether) | 1105 | 1080 - 1120 |
Molecular Dynamics and Conformational Sampling
While DFT is excellent for finding stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. dntb.gov.ua MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes, molecular flexibility, and intermolecular interactions. tandfonline.comnih.gov
For this compound, an MD simulation would reveal the flexibility of the piperidine (B6355638) and lactone rings and the accessible range of conformations around the spiro center. nih.gov This is particularly important for understanding how the molecule might adapt its shape to fit into the binding site of a biological target, such as an enzyme or receptor. The simulation can sample a wide range of conformational space, potentially identifying important, low-energy conformations that might be missed by simple geometry optimization.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface for a reaction, chemists can identify the lowest-energy pathway from reactants to products, including the structures and energies of any intermediates and transition states. nih.gov
The synthesis of spirocyclic compounds like this compound often involves a key spirocyclization step. nih.govrsc.org DFT calculations are frequently used to study the mechanisms of these reactions. jst.go.jpnih.govnih.gov For example, if the molecule is formed via an intramolecular cyclization, calculations can determine the activation energy barriers for competing pathways, explaining the observed regioselectivity and stereoselectivity. vtt.fi
A computational study would model the reactant, locate the transition state structure for the ring-closing step, and calculate its energy relative to the reactant. nih.gov This activation energy (ΔG‡) is directly related to the reaction rate. Such analyses have been crucial in understanding and optimizing the synthesis of complex spiro-lactams and other spirocycles. rsc.orgacs.org
Theoretical Basis for Stereoselectivity in Azaspiro Lactam Formation
The formation of azaspiro lactams, such as this compound, often involves reactions where the creation of specific stereoisomers is favored. Understanding the theoretical underpinnings of this stereoselectivity is crucial for designing synthetic routes that yield the desired product with high purity. While direct theoretical studies on the formation of this compound are not extensively documented, the principles governing the stereoselectivity of lactam formation can be understood from studies of similar reactions, such as the Staudinger reaction for β-lactam synthesis and cycloaddition reactions for γ-lactam synthesis.
One of the key factors determining the stereochemical outcome is the competition between the direct ring closure of a zwitterionic intermediate and its isomerization. jiaolei.groupacs.orgresearchgate.net The electronic properties of the substituents on the reacting species play a significant role in this process. For instance, in the context of the Staudinger reaction between a ketene (B1206846) and an imine, the following general principles have been established through kinetic and Hammett analyses: jiaolei.groupacs.orgresearchgate.net
Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure, which often leads to the formation of the cis-lactam. jiaolei.groupacs.org
Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine can slow down the ring closure, allowing for isomerization of the intermediate and favoring the formation of the trans-lactam. jiaolei.groupacs.org
In the synthesis of more complex spirocyclic γ-lactams, such as the core of ansalactam A, stereoselectivity can be achieved through formal [3+2] cycloaddition reactions. nih.govbohrium.com In these cases, the stereochemistry of the final product is often controlled by the facial selectivity of the cycloaddition, which can be influenced by the steric bulk of the substituents on both the dipolarophile and the dipole. nih.gov Molecular modeling, including high-level ab initio methods, has been used to predict the stable conformations of spiro-β-lactams, which can adopt β-turn secondary structures stabilized by intramolecular hydrogen bonds. researchgate.net
| Reaction Type | Key Factors Influencing Stereoselectivity | Predominant Isomer |
| Staudinger Reaction (β-lactam) | Competition between direct ring closure and intermediate isomerization; Electronic effects of substituents. jiaolei.groupacs.orgresearchgate.net | cis or trans, depending on substituents. jiaolei.groupacs.org |
| [3+2] Cycloaddition (γ-lactam) | Facial selectivity of the cycloaddition; Steric hindrance of substituents. nih.gov | Typically a single diastereomer is favored. nih.gov |
Molecular Modeling for Scaffold Design and Chemical Space Exploration
Molecular modeling is an indispensable tool for the design of novel derivatives based on the 2-Oxa-8-azaspiro[5.5]undecane scaffold and for exploring the chemical space they occupy. Spirocyclic scaffolds are of particular interest in medicinal chemistry due to their inherent three-dimensional nature, which can lead to improved pharmacological properties. bldpharm.com
The introduction of a spirocyclic core, such as 2-Oxa-8-azaspiro[5.5]undecane, increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule. A higher Fsp³ value is often associated with greater success in clinical development, as the non-planar structures can provide better complementarity to the binding sites of biological targets. bldpharm.com Furthermore, the rigidity of the spirocyclic scaffold can reduce the entropic penalty upon binding and help to orient functional groups in a favorable conformation, thus enhancing potency and selectivity. bldpharm.com
Molecular modeling techniques can be employed to:
Design and evaluate virtual libraries of 2-Oxa-8-azaspiro[5.5]undecane derivatives.
Predict the physicochemical properties of these derivatives, such as solubility and lipophilicity (logP).
Simulate the binding of these derivatives to target proteins to predict their biological activity.
Shape Similarity and Superposition Analyses
Shape similarity analysis is a computational method used to compare the three-dimensional shape of a molecule to that of a known active compound. This approach is based on the principle that molecules with similar shapes are likely to have similar biological activities. Various methods for shape comparison have been developed, many of which involve aligning molecules and calculating a similarity score based on the overlap of their volumes. schrodinger.com
Advanced techniques like SHAFTS (SHApe-FeaTure Similarity) and Phase Shape utilize atom distribution triplets to generate initial alignments, which are then refined to maximize volume overlap. frontiersin.orgnih.gov These methods can also incorporate pharmacophoric features, such as hydrogen bond donors and acceptors, aromatic rings, and charged groups, to provide a more nuanced comparison that goes beyond simple shape. schrodinger.comfrontiersin.orgnih.gov
For a series of 2-Oxa-8-azaspiro[5.5]undecane derivatives, shape similarity and superposition analyses could be used to:
Identify derivatives that mimic the shape of a known ligand for a particular biological target.
Guide the design of new derivatives with improved shape complementarity to a target's binding site.
Perform virtual screening of large compound libraries to identify novel hits with the desired spirocyclic scaffold.
| Method | Principle | Application in Scaffold Design |
| SHAFTS | Alignment based on pharmacophoric point triplets and volume overlap. frontiersin.orgnih.gov | Virtual screening and lead optimization. |
| Phase Shape | Alignment based on atom distribution triplets and refined by maximizing volume overlap. frontiersin.orgnih.gov | Rapid shape comparison of conformers. frontiersin.orgnih.gov |
| ROCS | Compares molecular shape based on atom-centered Gaussian functions. | Virtual screening and scaffold hopping. |
Three-Dimensional Chemical Space Mapping of Azaspiro[5.5]undecane Derivatives
Chemical space refers to the multidimensional space of all possible molecules. Mapping the chemical space occupied by a library of compounds allows for the assessment of its diversity and novelty. Three-dimensional (3D) chemical space mapping is particularly relevant for spirocyclic compounds, as it can capture their unique structural features.
Studies have shown that spirocycles, including azaspirocycles, occupy regions of chemical space that are under-represented in existing drug and screening libraries. nih.gov This suggests that scaffolds like 2-Oxa-8-azaspiro[5.5]undecane can serve as a foundation for the development of novel molecules with unique biological activities.
Dimensionality reduction techniques, such as principal component analysis (PCA) and t-distributed stochastic neighbor embedding (t-SNE), are often used to visualize the high-dimensional chemical space in two or three dimensions. scispace.com By mapping a virtual library of 2-Oxa-8-azaspiro[5.5]undecane derivatives, it is possible to:
Assess the structural diversity of the library.
Compare the region of chemical space covered by the library to that of known drugs or other compound collections.
Identify opportunities for further diversification of the scaffold to explore new regions of chemical space.
The analysis of chemical space can be further enhanced by using network-based representations, which can help in identifying key structural motifs and guiding the design of new compounds with desirable properties. scispace.com
Based on a comprehensive search of scientific literature and chemical databases, there is currently insufficient publicly available research data to generate a detailed article on the chemical compound “this compound” that adheres to the specific outline provided.
The requested sections and subsections require in-depth information regarding the use of this specific compound as a building block in complex molecule synthesis, strategies for its diversification, its use in analogue libraries, and its role in the design of novel spirocyclic scaffolds and interdisciplinary research.
Searches for "this compound" and its potential applications in synthesis, scaffold design, and research did not yield specific studies or detailed findings. While there is research on related oxa-azaspiro systems and general methodologies in spirocyclic chemistry, the strict constraint to focus solely on "this compound" prevents the use of this broader information.
Therefore, it is not possible to provide a scientifically accurate and informative article that meets the requirements of the prompt due to the lack of specific research on this particular compound in the public domain.
Applications and Future Directions in Chemical Research of 2 Oxa 8 Azaspiro 5.5 Undecan 7 One
Interdisciplinary Research Perspectives Involving 2-Oxa-8-azaspiro[5.5]undecan-7-one
Integration with Flow Chemistry and Automated Synthesis
Currently, there is a lack of specific published research detailing the integration of this compound into flow chemistry or automated synthesis platforms. The application of these high-throughput techniques is often directed towards well-established reaction classes or for the rapid generation of libraries of compounds with a proven biological or material science interest. While automated synthesis has been mentioned in the context of other azaspiroketal derivatives, specific methodologies and findings related to this compound are not available. The development of a robust flow synthesis for this compound would likely depend on the elucidation of a high-yielding and clean synthetic route suitable for continuous processing.
Advanced Materials Science Applications (e.g., Optoelectronics)
No specific studies detailing the application of this compound in advanced materials science or optoelectronics have been found in the current body of scientific literature. The potential for a molecule to be used in these fields often depends on its electronic properties, thermal stability, and ability to self-assemble or be incorporated into larger polymeric or crystalline structures. While some heterocyclic compounds are investigated for such purposes, the research focus for oxa-azaspiro compounds has predominantly been on their utility as building blocks in drug discovery. The exploration of this compound in materials science represents a potential, yet currently unexplored, avenue of research.
Catalyst Design and Application in Spirocyclic Transformations
The design of novel catalysts is a cornerstone of modern organic synthesis. Chiral spirocyclic ligands have been successfully employed in a variety of asymmetric transformations. However, there is no specific literature available that describes the use of this compound as a catalyst or as a ligand in catalyst design for spirocyclic transformations. The presence of both a lactam and an ether functionality within a rigid spirocyclic framework could theoretically offer unique coordination properties. Future research could explore the potential of this and related structures as ligands for transition metals in asymmetric catalysis, but at present, this remains a hypothetical application.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Oxa-8-azaspiro[5.5]undecan-7-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via spirocyclization reactions starting from ketone or dione precursors. For example, describes the use of 2-Oxa-spiro[3.4]octane-1,3-dione as a precursor, reacting with benzothiazol derivatives under controlled conditions. Key parameters include solvent choice (e.g., polar aprotic solvents), temperature (typically 80–120°C), and catalysts (e.g., pyrrolidine for ring closure). Purification often involves column chromatography to isolate the spirocyclic product .
Q. How is structural characterization performed for spirocyclic compounds like this compound?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- IR Spectroscopy : Identifies carbonyl (C=O) and amine (N-H) stretches (e.g., 1680–1720 cm⁻¹ for lactams) .
- NMR : ¹H and ¹³C NMR resolve spiro junction protons (e.g., δ 1.5–2.5 ppm for bridgehead protons) and confirm ring connectivity .
- Elemental Analysis : Validates molecular formula purity .
Q. What are the stability considerations for this compound under laboratory storage?
- Methodological Answer : Stability depends on protecting functional groups (e.g., lactams are moisture-sensitive). Store under inert gas (N₂/Ar) at –20°C in airtight containers. Regular purity checks via HPLC or TLC are recommended to detect degradation .
Advanced Research Questions
Q. How can stereoselective synthesis of spirocyclic intermediates be achieved for pharmacological applications?
- Methodological Answer : As demonstrated in , stereoselectivity is controlled using chiral auxiliaries or catalysts. For example, rel-(6S,7S,8S)-7-butyl-8-hydroxy-1-azaspiro[5.5]undecan-2-one was synthesized using a silyl-protected ketone precursor, with stereochemistry confirmed via X-ray crystallography. Reaction parameters (e.g., low temperatures for kinetic control) and chiral HPLC purification are critical .
Q. What strategies resolve contradictions in spectral data for structurally similar spirocyclic impurities?
- Methodological Answer : Impurity profiling (e.g., 8-azaspiro[4.5]decane-7,9-dione derivatives in ) requires orthogonal analytical methods:
- Mass Spectrometry : Differentiates molecular ions (e.g., m/z 372.45 for oxalate salts ).
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in congested spectral regions .
- Comparative Analysis : Cross-reference with synthetic intermediates to identify byproducts .
Q. How can the pharmacological potential of this compound derivatives be evaluated?
- Methodological Answer :
- In Silico Screening : Use docking studies to predict binding to targets (e.g., neuroprotective receptors) .
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., acetylcholinesterase for Alzheimer’s applications) .
- SAR Studies : Modify substituents (e.g., fluorophenyl groups in ) to optimize activity .
Q. What are the challenges in scaling up spirocyclic compound synthesis, and how can they be mitigated?
- Methodological Answer : Scaling up reactions like those in faces issues such as exothermicity and byproduct formation. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
